molecular formula C11H23ClN2O2 B13903443 Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride

Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride

Cat. No.: B13903443
M. Wt: 250.76 g/mol
InChI Key: RIRHVQYIMKRANH-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate;hydrochloride: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its application in peptide synthesis and other areas of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(aminomethyl)cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the amine .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. It helps in the development of pharmaceuticals by protecting amine groups during multi-step synthesis processes .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and ease of removal make it valuable in large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate involves its role as a protecting group. The tert-butyl carbamate group is stable under basic conditions but can be removed under acidic conditions, such as with trifluoroacetic acid . This allows for the selective deprotection of amines in the presence of other functional groups.

Comparison with Similar Compounds

  • tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate
  • tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
  • tert-butyl N-[3-(aminomethyl)cycloheptyl]carbamate

Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is unique due to its specific ring size and stability. The cyclopentyl ring provides a balance between steric hindrance and reactivity, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H

InChI Key

RIRHVQYIMKRANH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN.Cl

Origin of Product

United States

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